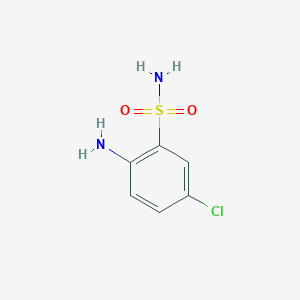

2-Amino-5-chlorobenzenesulfonamide

Übersicht

Beschreibung

2-Amino-5-chlorobenzenesulfonamide is a chemical compound with the molecular formula C6H7ClN2O2S . It is used in various applications due to its unique properties .

Synthesis Analysis

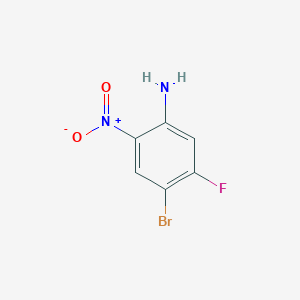

The synthesis of 2-Amino-5-chlorobenzenesulfonamide involves the reaction of o-Aminobenzenesulfonamide with N-chloro-succinimide in chloroform for 3 hours at reflux temperature . The resulting compound is then purified by column chromatography .Molecular Structure Analysis

The molecular structure of 2-Amino-5-chlorobenzenesulfonamide consists of a benzene ring substituted with an amino group, a chloro group, and a sulfonamide group . The molecular weight of this compound is 206.65 g/mol .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

2-Amino-5-chlorobenzenesulfonamide: is a sulfonamide, which is a class of compounds known for their antibacterial properties. They inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria, thereby preventing bacterial growth . This compound can be used in the development of new antibacterial agents, especially for treating infections where resistance to other antibiotics has developed.

Antimicrobial Resistance Research

The study of 2-Amino-5-chlorobenzenesulfonamide also contributes to understanding antimicrobial resistance. By analyzing how bacteria evolve to resist sulfonamides, researchers can develop strategies to combat resistance and design more effective antibiotics .

Veterinary Medicine

In veterinary medicine, sulfonamides like 2-Amino-5-chlorobenzenesulfonamide are used to treat a variety of infections in livestock. Their broad-spectrum antibacterial activity makes them suitable for gastrointestinal and respiratory infections .

Anti-inflammatory Properties

Sulfonamides have been shown to possess anti-inflammatory properties. Research into 2-Amino-5-chlorobenzenesulfonamide could lead to new treatments for inflammatory diseases, leveraging its ability to modulate inflammatory responses .

Carbonic Anhydrase Inhibition

This compound has potential applications in inhibiting carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues. Inhibitors of this enzyme are used to treat conditions like glaucoma, epilepsy, and altitude sickness .

Diuretic Effects

Sulfonamides can act as diuretics, aiding in the excretion of excess fluids from the body2-Amino-5-chlorobenzenesulfonamide could be researched for its diuretic effects, which might be beneficial in conditions like hypertension and edema .

Thyroid Dysfunction Treatment

Research into sulfonamides has indicated their use in treating thyroid dysfunction2-Amino-5-chlorobenzenesulfonamide could be explored for its potential effects on thyroid hormone synthesis and metabolism .

Environmental Impact Studies

The environmental impact of sulfonamides, including 2-Amino-5-chlorobenzenesulfonamide , is an important area of study. These compounds can persist in the environment and affect microbial communities, so understanding their ecological footprint is crucial .

Wirkmechanismus

Target of Action

2-Amino-5-chlorobenzenesulfonamide, a type of sulfonamide, primarily targets dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, which is essential for DNA production in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance in the body .

Mode of Action

Sulfonamides, including 2-Amino-5-chlorobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to dihydropteroate synthetase, they prevent PABA from participating in the reaction, thereby inhibiting the production of folic acid . This results in the inhibition of bacterial growth, as they are unable to produce the necessary DNA for replication .

Biochemical Pathways

The primary biochemical pathway affected by 2-Amino-5-chlorobenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, preventing the production of folic acid and, consequently, DNA . This leads to the cessation of bacterial growth and replication .

Pharmacokinetics

Sulfonamides in general are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . These properties would impact the bioavailability of the compound, determining the concentration that reaches the target site to exert its therapeutic effect.

Result of Action

The primary result of the action of 2-Amino-5-chlorobenzenesulfonamide is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing the DNA they need to replicate . This makes it an effective antibacterial agent.

Action Environment

The action, efficacy, and stability of 2-Amino-5-chlorobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its absorption and metabolism, thereby influencing its efficacy . The compound’s stability could also be affected by factors such as temperature and light .

Eigenschaften

IUPAC Name |

2-amino-5-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCLOSOKWLMKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60485475 | |

| Record name | 2-amino-5-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-chlorobenzenesulfonamide | |

CAS RN |

5790-69-2 | |

| Record name | 2-amino-5-chlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60485475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B129550.png)

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)

![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)